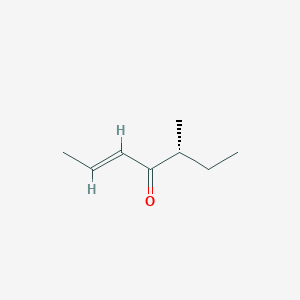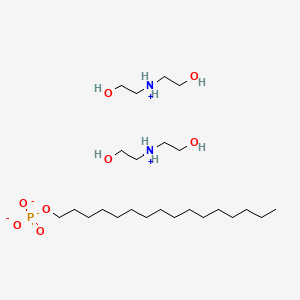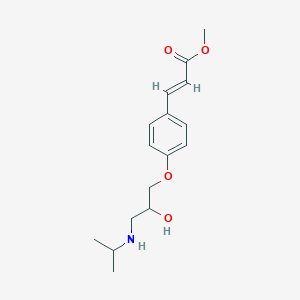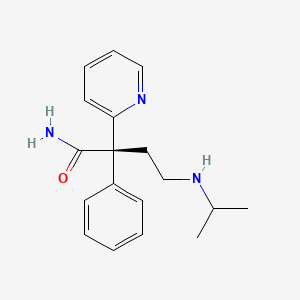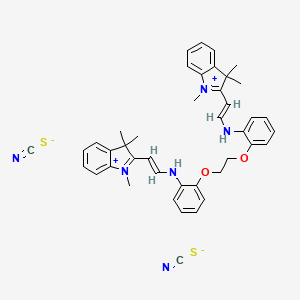
Desthiobiotin methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desthiobiotin methyl ester: is a derivative of desthiobiotin, a non-sulfur containing analog of biotin. It is characterized by the presence of a methyl ester group, which modifies its chemical properties and potential applications. This compound is often used in biochemical research due to its ability to bind to biotin-binding proteins with high specificity but lower affinity compared to biotin.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of desthiobiotin methyl ester typically involves the esterification of desthiobiotin. One common method includes dissolving desthiobiotin in a suitable solvent, such as methanol, and then adding a catalytic amount of an acid, such as sulfuric acid, to facilitate the esterification reaction. The reaction mixture is then heated under reflux conditions to complete the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired purity level .
Análisis De Reacciones Químicas
Types of Reactions: Desthiobiotin methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield desthiobiotin and methanol.
Substitution Reactions: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis typically involves heating the ester with a strong acid, such as hydrochloric acid, in the presence of water.
Substitution Reactions: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under appropriate conditions.
Major Products Formed:
Hydrolysis: Desthiobiotin and methanol.
Substitution Reactions: Depending on the nucleophile used, various substituted desthiobiotin derivatives can be formed.
Aplicaciones Científicas De Investigación
Chemistry: Desthiobiotin methyl ester is used in affinity chromatography for the purification of biotin-binding proteins. Its lower affinity for biotin-binding proteins compared to biotin allows for easier elution of target proteins under mild conditions .
Biology: In biological research, this compound is used for protein labeling and detection. It can be used to tag proteins with a biotin-like group, facilitating their isolation and study .
Medicine: this compound is used in diagnostic assays, such as enzyme-linked immunosorbent assays (ELISAs), where it serves as a labeling reagent for the detection of specific biomolecules .
Industry: In industrial applications, this compound is used in the production of biotinylated products and as a reagent in various biochemical processes .
Mecanismo De Acción
Desthiobiotin methyl ester exerts its effects by binding to biotin-binding proteins, such as streptavidin and avidin. The binding affinity is lower than that of biotin, which allows for easier elution of the bound proteins under mild conditions. This property is particularly useful in affinity purification techniques, where the goal is to isolate target proteins without denaturing them .
Comparación Con Compuestos Similares
Biotin: A sulfur-containing analog with a higher binding affinity for biotin-binding proteins.
Desthiobiotin: The non-methylated form of desthiobiotin methyl ester, also used in affinity purification.
NHS-Biotin: A biotin derivative used for labeling proteins with a higher binding affinity.
Uniqueness: this compound is unique due to its lower binding affinity compared to biotin, which allows for the gentle elution of biotin-binding proteins. This property makes it particularly useful in applications where maintaining the native state of the protein is crucial .
Propiedades
Número CAS |
6020-51-5 |
|---|---|
Fórmula molecular |
C11H20N2O3 |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
methyl 6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoate |
InChI |
InChI=1S/C11H20N2O3/c1-8-9(13-11(15)12-8)6-4-3-5-7-10(14)16-2/h8-9H,3-7H2,1-2H3,(H2,12,13,15)/t8-,9+/m0/s1 |
Clave InChI |
VFHYOHZGJXDMKX-DTWKUNHWSA-N |
SMILES isomérico |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)OC |
SMILES canónico |
CC1C(NC(=O)N1)CCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


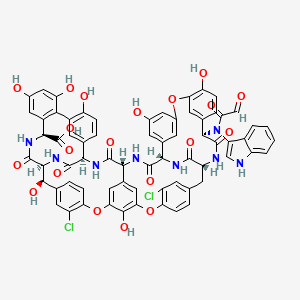
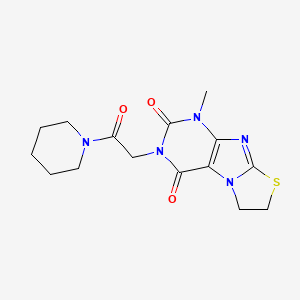
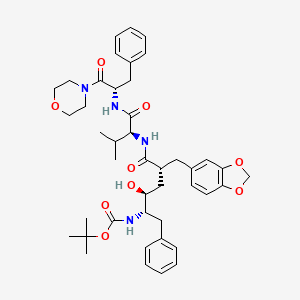
![2-[(1-benzylpyridin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one](/img/structure/B12774866.png)
![ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate](/img/structure/B12774873.png)


